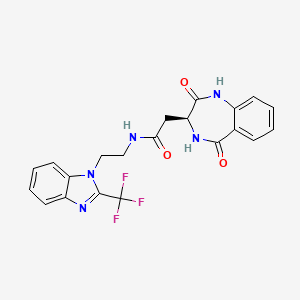

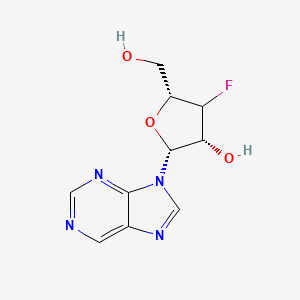

Doxycycline (calcium)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Doxycycline (calcium) is a broad-spectrum antibiotic belonging to the tetracycline class. It is synthetically derived from oxytetracycline and is known for its effectiveness against a wide range of bacterial infections. Doxycycline (calcium) is commonly used to treat conditions such as bacterial pneumonia, acne, chlamydia infections, Lyme disease, cholera, typhus, and syphilis. It is also used as a preventive measure against malaria .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Doxycycline (calcium) is prepared from doxycycline hyclate. The synthesis involves several steps, including the protection of functional groups, selective oxidation, and cyclization reactions. The process typically requires the use of reagents such as monobasic potassium phosphate, edetate disodium, and triethylamine. The reaction conditions often involve maintaining a specific pH and temperature to ensure the stability of the compound .

Industrial Production Methods

Industrial production of doxycycline (calcium) involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of buffers, colors, diluents, flavors, and preservatives to produce doxycycline calcium oral suspension. The final product contains the equivalent of not less than 90.0% and not more than 125.0% of the labeled amount of doxycycline .

Analyse Des Réactions Chimiques

Types of Reactions

Doxycycline (calcium) undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the epimerization at the C4 position, which can occur under acidic conditions. This reaction is reversible and can lead to the formation of epimers with reduced biological activity .

Common Reagents and Conditions

Common reagents used in the reactions of doxycycline (calcium) include hydrochloric acid, caustic soda, and buffer mixtures such as borate, phosphate, and citrate. The reaction conditions often involve maintaining specific pH values and temperatures to ensure the stability and activity of the compound .

Major Products Formed

The major products formed from the reactions of doxycycline (calcium) include its epimers and various degradation products. These products can be identified and analyzed using chromatographic techniques .

Applications De Recherche Scientifique

Doxycycline (calcium) has a wide range of scientific research applications in various fields:

Chemistry: Used as a model compound for studying the stability and reactivity of tetracycline antibiotics.

Biology: Employed in research on bacterial protein synthesis and the mechanisms of antibiotic resistance.

Industry: Utilized in the development of new formulations and delivery systems for antibiotics.

Mécanisme D'action

Doxycycline (calcium) exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the A site. This action prevents the elongation of the peptide chain, thereby inhibiting protein production. Doxycycline also targets the apicoplast organelle in certain parasites, disrupting their ability to produce essential fatty acids and heme .

Comparaison Avec Des Composés Similaires

Doxycycline (calcium) is often compared with other tetracycline antibiotics, such as tetracycline, oxytetracycline, chlortetracycline, demeclocycline, lymecycline, methacycline, and minocycline. Compared to these compounds, doxycycline has several unique features:

Absorption: Doxycycline is more reliably absorbed orally and is less affected by food intake compared to older tetracyclines.

Lipophilicity: Doxycycline is more lipophilic, which may improve its tissue distribution.

Antibacterial Spectrum: Doxycycline has a broad antibacterial spectrum and is effective against both gram-positive and gram-negative bacteria.

Similar compounds include:

Tetracycline: The first-generation tetracycline with lower absorption and higher susceptibility to food interactions.

Doxycycline (calcium) stands out due to its improved pharmacokinetic properties and broader range of applications in both clinical and research settings.

Propriétés

Formule moléculaire |

C22H24Ca2N2O8 |

|---|---|

Poids moléculaire |

524.6 g/mol |

InChI |

InChI=1S/C22H24N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;/t7-,10+,14+,15-,17-,22-;;/m0../s1 |

Clé InChI |

VUZBZKPRLTWFFA-QFWOMMJSSA-N |

SMILES isomérique |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca].[Ca] |

SMILES canonique |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca].[Ca] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

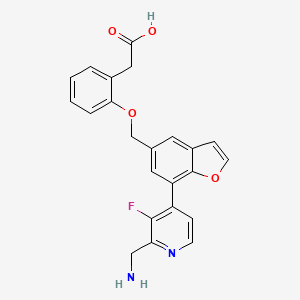

![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide](/img/structure/B12390785.png)

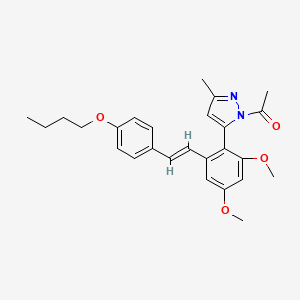

![(1'R,2'R)-4-(1-(2H-1,2,3-Triazol-2-yl)ethyl)-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro-[1,1'-biphenyl]-2,6-diol](/img/structure/B12390803.png)

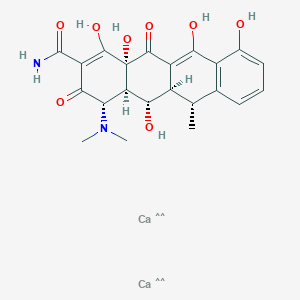

![[2-acetamido-9-[(2R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl] N,N-diphenylcarbamate](/img/structure/B12390846.png)